Cas no 2228885-36-5 (3-(1-phenylcyclopropyl)but-3-en-1-amine)

3-(1-Phenylcyclopropyl)but-3-en-1-amine is a versatile amine derivative featuring a phenyl-substituted cyclopropyl group and a reactive butenyl moiety. This compound is of interest in synthetic organic chemistry due to its unique structural framework, which combines rigidity from the cyclopropyl ring with the reactivity of an unsaturated alkene chain. The amine functionality enhances its utility as a building block for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its well-defined stereochemistry and potential for selective functionalization make it valuable for designing complex molecular architectures. The compound is typically handled under inert conditions to preserve its stability and reactivity.
3-(1-phenylcyclopropyl)but-3-en-1-amine structure
2228885-36-5 structure
Product name:3-(1-phenylcyclopropyl)but-3-en-1-amine
CAS No:2228885-36-5
MF:C13H17N
Molecular Weight:187.280783414841
CID:6188774
PubChem ID:165881247

3-(1-phenylcyclopropyl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(1-phenylcyclopropyl)but-3-en-1-amine
    • 2228885-36-5
    • EN300-1860795
    • インチ: 1S/C13H17N/c1-11(7-10-14)13(8-9-13)12-5-3-2-4-6-12/h2-6H,1,7-10,14H2
    • InChIKey: DCGBJWIAGDMGDN-UHFFFAOYSA-N
    • SMILES: NCCC(=C)C1(C2C=CC=CC=2)CC1

計算された属性

  • 精确分子量: 187.136099547g/mol
  • 同位素质量: 187.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 26Ų

3-(1-phenylcyclopropyl)but-3-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1860795-0.05g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
0.05g
$1080.0 2023-09-18
Enamine
EN300-1860795-0.1g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
0.1g
$1131.0 2023-09-18
Enamine
EN300-1860795-5.0g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
5g
$3728.0 2023-05-26
Enamine
EN300-1860795-10.0g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
10g
$5528.0 2023-05-26
Enamine
EN300-1860795-5g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
5g
$3728.0 2023-09-18
Enamine
EN300-1860795-10g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
10g
$5528.0 2023-09-18
Enamine
EN300-1860795-0.5g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
0.5g
$1234.0 2023-09-18
Enamine
EN300-1860795-2.5g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
2.5g
$2520.0 2023-09-18
Enamine
EN300-1860795-0.25g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
0.25g
$1183.0 2023-09-18
Enamine
EN300-1860795-1.0g
3-(1-phenylcyclopropyl)but-3-en-1-amine
2228885-36-5
1g
$1286.0 2023-05-26

3-(1-phenylcyclopropyl)but-3-en-1-amine 関連文献

3-(1-phenylcyclopropyl)but-3-en-1-amineに関する追加情報

Introduction to 3-(1-phenylcyclopropyl)but-3-en-1-amine (CAS No: 2228885-36-5)

3-(1-phenylcyclopropyl)but-3-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2228885-36-5, is a compound of significant interest in the field of medicinal chemistry. This molecule, featuring a unique structural motif combining a phenylcyclopropyl group with an amine-substituted butenene backbone, has garnered attention for its potential pharmacological properties. The presence of both aromatic and cyclic aliphatic components in its structure suggests diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The structural framework of 3-(1-phenylcyclopropyl)but-3-en-1-amine encompasses several key functional groups that contribute to its chemical reactivity and biological activity. The phenyl ring, known for its ability to engage in π-stacking interactions and hydrogen bonding, can modulate the compound's binding affinity to proteins. Meanwhile, the cyclopropyl group introduces rigidity to the molecular structure, potentially influencing conformational preferences and metabolic stability. The butenene backbone, with its amine substituent at the 1-position, provides a versatile platform for further derivatization and functionalization, enabling the exploration of novel pharmacophores.

In recent years, there has been growing interest in the development of small molecules that can modulate neurological pathways by targeting specific receptors or enzymes. The unique structural features of 3-(1-phenylcyclopropyl)but-3-en-1-amine make it an attractive candidate for investigating its potential effects on neurotransmitter systems. Preliminary studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including modulation of serotonin and dopamine pathways. These findings are particularly intriguing given the increasing demand for innovative therapeutic strategies to address neurological conditions.

The synthesis of 3-(1-phenylcyclopropyl)but-3-en-1-amine presents both challenges and opportunities for medicinal chemists. The construction of the phenylcyclopropyl moiety requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to facilitate the formation of carbon-carbon bonds critical to the molecule's structure. Additionally, the introduction of the amine group at the 1-position of the butenene backbone necessitates careful consideration to avoid unwanted side reactions that could compromise the compound's integrity.

Biological evaluation of 3-(1-phenylcyclopropyl)but-3-en-1-amine has revealed promising preliminary data regarding its interaction with biological targets. In vitro assays have demonstrated that this compound exhibits moderate affinity for certain serotonin receptors, suggesting potential utility in the treatment of depression and anxiety disorders. Furthermore, its structural similarity to known pharmacologically active molecules has prompted further investigation into its mechanism of action. These early findings underscore the importance of 3-(1-phenylcyclopropyl)but-3-en-1-amine as a scaffold for developing novel therapeutics.

The pharmacokinetic properties of 3-(1-phenylcyclopropyl)but-3-en-1-amine are also under scrutiny to assess its suitability for clinical applications. Studies have focused on evaluating its solubility, metabolic stability, and distribution within biological systems. These parameters are crucial for determining whether the compound can achieve therapeutic concentrations at viable doses without undergoing rapid degradation or excessive accumulation. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been utilized to predict how 3-(1-phenylcyclopropyl)but-3-en-1-amine will behave within different biological environments.

Looking ahead, the future research directions for 3-(1-phenylcyclopropyl)but-3-en-1-amine are multifaceted and exciting. One key area involves optimizing its chemical structure to enhance potency and selectivity while minimizing off-target effects. This may involve introducing additional functional groups or modifying existing ones through strategic derivatization efforts. Additionally, exploring new synthetic routes could improve scalability and cost-efficiency, making it more feasible for large-scale production if clinical success is achieved.

The integration of artificial intelligence (AI) and machine learning (ML) technologies into drug discovery is revolutionizing how compounds like 3-(1-phenylcyclopropyl)butenene amine CAS No 2228885365 are designed and evaluated. AI-driven platforms can analyze vast datasets to identify potential lead compounds with desired pharmacological profiles more rapidly than traditional methods. By leveraging these technologies, researchers can accelerate the iterative process of designing analogs with improved properties based on predictive models generated from experimental data.

In conclusion,(CAS No: 2228885365) remains a compelling subject of study in medicinal chemistry due to its unique structural features and promising biological activity. As research continues to uncover new insights into its pharmacological properties,(the product name) holds significant potential as a therapeutic agent or a valuable scaffold for developing next-generation drugs targeting neurological disorders among other conditions where modulation through small molecules is desired.

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